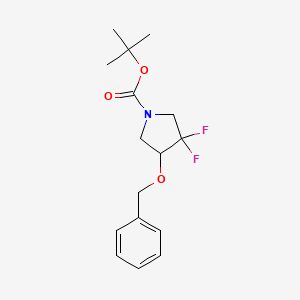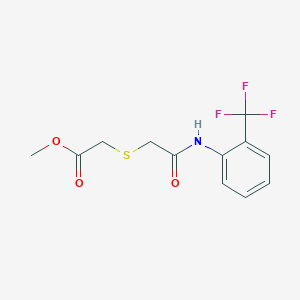
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate, also known as MOTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTA is a thioester compound that has a trifluoromethyl group attached to a phenyl ring. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Antibacterial Activity
Research on novel thiazolidines, azetidines, and imidazolines, which share structural motifs with the compound , has revealed their potential as antibacterial agents. These compounds have been synthesized and evaluated for in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
Synthesis of Novel Compounds
The condensation of ethyl acetate with similar compounds in THF using NaH as the catalyst led to the creation of novel imidazo[1,2-a]pyrimidine compounds. These synthesis methods demonstrate the versatility of such molecules in creating new pharmacological entities (Liu, 2013).
Herbicidal Activity
Research on geometrical isomers of certain methyl esters, which are structurally related, showed no significant difference in herbicidal effects on broadleaf weeds, indicating the potential agricultural applications of such compounds (Hayashi & Kouji, 1990).
Organic Reactions Catalysis
Methylrhenium trioxide (MTO) has been used to catalyze reactions of ethyl diazoacetate, suggesting the use of related methyl esters in catalytic processes for organic synthesis, demonstrating the potential for such compounds in facilitating various organic reactions (Zhu & Espenson, 1996).
Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives, including interactions with acetophenone and aromatic aldehydes, has been explored for antimicrobial activities. These studies indicate the relevance of thioester compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
properties
IUPAC Name |
methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNKFPNMIHMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)

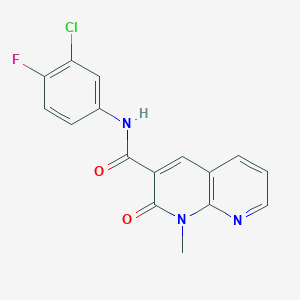
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)
![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)
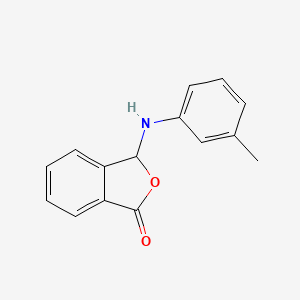
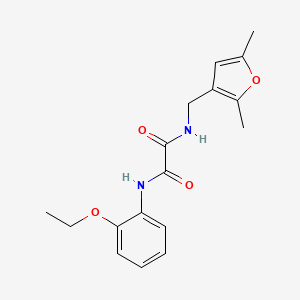


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)
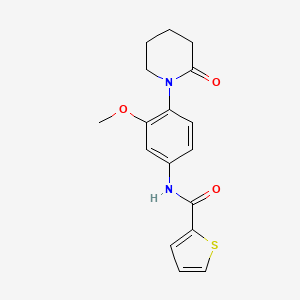
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)
